4-[(Azetidin-3-yloxy)methyl]benzonitrile
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Overview
Description
4-[(Azetidin-3-yloxy)methyl]benzonitrile is an organic compound that features a benzonitrile group attached to an azetidine ring via an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with azetidine in the presence of a suitable base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Amino derivatives of the benzonitrile group.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-[(Azetidin-3-yloxy)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]benzonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzonitrile group can also participate in binding interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Azetidin-3-yloxy)methyl]benzaldehyde
- 4-[(Azetidin-3-yloxy)methyl]benzoic acid
- 4-[(Azetidin-3-yloxy)methyl]benzamide
Uniqueness
4-[(Azetidin-3-yloxy)methyl]benzonitrile is unique due to its specific combination of an azetidine ring and a benzonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)benzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-5-9-1-3-10(4-2-9)8-14-11-6-13-7-11/h1-4,11,13H,6-8H2 |
InChI Key |
MIUFKKBCKXIXLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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